An In-depth Technical Guide to cis-p-2-Menthen-1-ol: Chemical and Physical Properties
An In-depth Technical Guide to cis-p-2-Menthen-1-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-2-Menthen-1-ol is a monoterpenoid alcohol belonging to the p-menthane class of compounds. As a naturally occurring volatile organic compound, it is found in various plants, including certain species of pepper.[1] Its structural similarity to other well-studied p-menthane derivatives, such as menthol, suggests potential biological activity of interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the known chemical and physical properties of cis-p-2-Menthen-1-ol, detailed experimental protocols for its characterization, and a discussion of its putative biological signaling pathways.
Chemical and Physical Properties
A comprehensive summary of the chemical and physical properties of cis-p-2-Menthen-1-ol is presented below. It is important to note that while many properties have been predicted through computational models, experimentally determined data for this specific isomer is limited. For comparative purposes, experimental data for the trans isomer and other related p-menthane derivatives are also included.
Table 1: Chemical and Physical Properties of cis-p-2-Menthen-1-ol and Related Compounds
| Property | cis-p-2-Menthen-1-ol (Predicted) | trans-p-2-Menthen-1-ol (Experimental) | Terpinen-4-ol (Experimental) | p-Menth-1-en-8-ol (Experimental) |
| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₈O | C₁₀H₁₈O[2] | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol [1] | 154.25 g/mol | 154.25 g/mol [2] | 154.25 g/mol |
| Boiling Point | Not Available | 73-74 °C @ 4 Torr[3] | 209 °C[2][4] | 209-210 °C |
| Melting Point | Not Available | Not Available | Not Available | 32-33 °C[5] |
| Density | 0.922 ± 0.06 g/cm³[3] | Not Available | 0.926 g/cm³ at 20 °C[2][4] | 0.930-0.936 g/cm³ at 25 °C[5] |
| Water Solubility | 0.31 g/L[1] | 0.24 g/L (Predicted)[6] | Slightly soluble[2] | Not Available |
| logP (Octanol/Water) | 2.39 - 2.75[1] | 2.71 (Predicted)[6] | 3.26[2] | Not Available |
| Refractive Index | Not Available | Not Available | Not Available | 1.482-1.485 at 20 °C[5] |
| Optical Rotation | Not Available | Not Available | +24.5° at 11 °C[2] | Not Available |
| pKa (Strongest Acidic) | 17.32[1] | 18.17 (Predicted)[6] | Not Available | Not Available |
| CAS Number | 35376-39-7[7] | 29803-81-4[8] | 562-74-3[9] | 98-55-5[10] |
Experimental Protocols
Accurate characterization of cis-p-2-Menthen-1-ol relies on standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Objective: To separate, identify, and quantify cis-p-2-Menthen-1-ol in a sample matrix.
Methodology:
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Sample Preparation:
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For liquid samples (e.g., essential oils), dilute with a suitable solvent such as ethanol or hexane to a concentration within the calibrated range of the instrument.
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For solid samples, perform a solvent extraction. A typical procedure involves sonicating a known mass of the ground sample in a solvent, followed by centrifugation and filtration of the supernatant.
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GC-MS System and Conditions:
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Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).
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Injector: Split/splitless injector, with the mode and ratio optimized for the sample concentration.
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Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 3°C/minute to 240°C, with a final hold time of 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
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Data Acquisition: Full scan mode to obtain mass spectra for compound identification, and selected ion monitoring (SIM) mode for targeted quantification.
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Data Analysis:
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Identification of cis-p-2-Menthen-1-ol is achieved by comparing the retention time and the acquired mass spectrum with those of a certified reference standard and/or with spectral libraries (e.g., NIST, Wiley).
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Quantification is performed by creating a calibration curve using a series of known concentrations of a certified reference standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure and stereochemistry of cis-p-2-Menthen-1-ol.
Methodology:
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Sample Preparation:
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Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
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NMR Spectrometer and Experiments:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
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¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
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¹³C NMR: Provides information on the number of different types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete molecular structure.
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Data Analysis:
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Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum.
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Analyze the chemical shifts in the ¹³C NMR spectrum.
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Use the correlation peaks in the 2D NMR spectra to piece together the molecular fragments and confirm the overall structure and relative stereochemistry.
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Putative Signaling Pathways
While specific signaling pathways for cis-p-2-Menthen-1-ol have not been elucidated, its structural similarity to menthol allows for the formulation of a hypothetical mechanism of action. Additionally, as a terpenoid, it may share common anti-inflammatory pathways with other members of this class.
Putative TRPM8-Mediated Signaling Pathway
Menthol is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel involved in the sensation of cold.[11][12] It is plausible that cis-p-2-Menthen-1-ol could also interact with and modulate the activity of TRPM8.
References
- 1. foodb.ca [foodb.ca]
- 2. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-p-Menth-2-en-1-ol | 29803-82-5, trans-p-Menth-2-en-1-ol Formula - ECHEMI [echemi.com]
- 4. ijpjournal.com [ijpjournal.com]
- 5. beta-terpineol, 138-87-4 [thegoodscentscompany.com]
- 6. foodb.ca [foodb.ca]
- 7. cis-p-2-Menthen-1-ol [webbook.nist.gov]
- 8. trans-para-2-menthen-1-ol, 29803-81-4 [thegoodscentscompany.com]
- 9. Terpinen-4-ol (CAS 562-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. p-Menth-1-en-8-ol(98-55-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun [mdpi.com]
- 12. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
